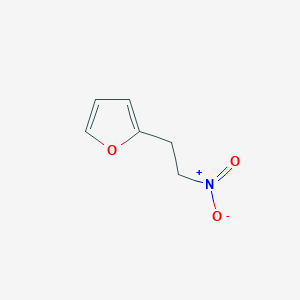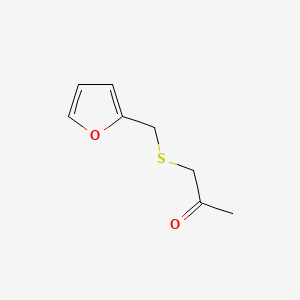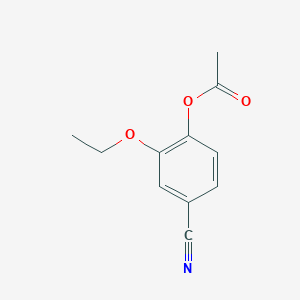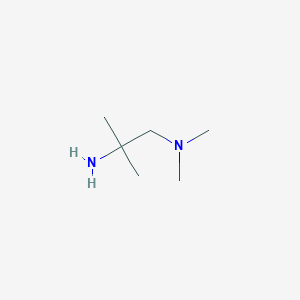
Butylisopropylamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Diisopropyl-N-isobutylamine borane adduct is described in one of the papers, where diborane is bubbled into the neat amine to form a stable liquid borane adduct. This adduct is stable indefinitely at room temperature under an inert atmosphere, which suggests a method for the synthesis of stable amine-borane complexes that could be relevant for the synthesis of butylisopropylamine-related compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as calix arenes, has been studied. For example, the isopropyl derivative of calix arene has been crystallized and its structure determined by X-ray diffraction, which provides insights into the conformation and intramolecular interactions of isopropyl-substituted compounds . This information could be useful for understanding the molecular structure of butylisopropylamine.
Chemical Reactions Analysis
The reactivity of the N,N-Diisopropyl-N-isobutylamine borane adduct with various olefins has been explored. The hydroboration studies showed that the reactions are faster in certain solvents and that the degree of olefin hindrance affects the rate of hydroboration to the trialkylborane stage . This suggests that butylisopropylamine could potentially participate in similar chemical reactions, depending on its structure and the conditions applied.
Physical and Chemical Properties Analysis
While the physical and chemical properties of butylisopropylamine are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For instance, the volatility of isopropylamine is highlighted as an advantage in its use as an amino donor for the asymmetric synthesis of unnatural amino acids . This suggests that butylisopropylamine may also possess physical properties such as volatility that could be advantageous in certain chemical processes.
Scientific Research Applications
Hepatobiliary Imaging Agents Butylisopropylamine derivatives have been utilized in hepatobiliary imaging. In a study by Wistow et al. (1978), P-butyl-IDA, a derivative of lidocaine, was synthesized for examining the intra- and extrahepatic bile ducts and gallbladder. This derivative showed effective bile concentration and very low urinary excretion, making it beneficial for imaging applications at high bilirubin levels. (Wistow et al., 1978)
Carbon Dioxide Capture Bates et al. (2002) developed an ionic liquid incorporating a cation with an appended amine group derived from 1-butyl imidazole. This liquid demonstrated the ability to capture and reversibly sequester CO2, offering an efficient and nonvolatile alternative to commercial amine sequestering reagents for CO2 capture. (Bates et al., 2002)
DNA Synthesis Roelen et al. (1992) highlighted the use of bis(diisopropylamino)alkylphosphines in the synthesis of DNA fragments. These derivatives were used to create DNA fragments with alkylphosphonate or alkylphosphonothioate linkages, indicating their importance in nucleic acid chemistry. (Roelen et al., 1992)
- al. (1967) studied the use of anhydrous hydrogen fluoride in peptide synthesis, where the isopropyloxycarbonyl group, a derivative of isopropylamine, was efficiently removed. This research contributes to the field of peptide synthesis, demonstrating the effectiveness of various protective groups in this context. (Sakakibara et al., 1967)
Organometallic Chemistry In the study by Clegg et al. (1998), a potassium diisopropylamide complex was synthesized and analyzed, revealing a discrete dimeric arrangement. This research contributes to the understanding of alkali metal amide complexes in organometallic chemistry. (Clegg et al., 1998)
Synthesis of Antispasmodic Drugs Hatano et al. (2008) utilized diisopropylamine in the alkylation of aminals, which was applied to the synthesis of the antispasmodic drug butaverine. This highlights the role of diisopropylamine in medicinal chemistry for drug synthesis. (Hatano et al., 2008)
- ensus.app/papers/diisopropylamine-catalyst-synthesis-aryl-disulfides-kuciński/56da2f046c4f5affae9f28cbea6086f6/?utm_source=chatgpt)
Organic Chemistry and Photocatalysis Peng et al. (2018) reported a method using diisopropylamine as a reductant in nickel-catalyzed reductive migratory cross-coupling of alkyl bromides with aryl bromides. This process highlights the utility of diisopropylamine in advanced organic synthesis and photocatalysis. (Peng et al., 2018)
Rubber Functionalization and Polymer Science Moustafa and Gillies (2013) explored the functionalization of butyl rubber using Diels-Alder chemistry. They demonstrated how the ring-opening of epoxidized butyl rubber leads to the formation of dienes, which can undergo cycloaddition reactions for multifunctional graft copolymer synthesis. (Moustafa & Gillies, 2013)
Safety and Hazards
Butylisopropylamine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-6-8-7(2)3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJGUKZYSEUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192342 | |
| Record name | N-Isopropylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylisopropylamine | |
CAS RN |
39099-23-5 | |
| Record name | N-(1-Methylethyl)-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions changes in Butylisopropylamine levels in patients following radioactive iodine therapy. What is the significance of this finding?
A1: While the study [] observes a significant increase in Butylisopropylamine levels following radioactive iodine therapy, it doesn't delve into the specific role or significance of this change. The authors suggest that further research is needed to understand the potential implications of this finding on intestinal homeostasis and recovery following therapy. This highlights the need for targeted investigations into the biological activity and potential functions of Butylisopropylamine, particularly in the context of intestinal health.
Q2: One paper discusses sterically overcrowded trialkylamines. How does Butylisopropylamine relate to this concept, and what structural characteristics contribute to steric effects in such molecules?
A2: Butylisopropylamine, a secondary amine with two different alkyl substituents (butyl and isopropyl) attached to the nitrogen atom, falls under the broader category of trialkylamines. The study [] focuses on tertiary trialkylamines with three bulky alkyl groups. The authors highlight that increasing the size and complexity of the alkyl substituents leads to steric crowding around the nitrogen atom. This crowding influences the molecule's geometry, often resulting in a less pyramidal and more planar conformation compared to less sterically hindered amines. While Butylisopropylamine possesses only two substituents, the presence of both butyl and isopropyl groups suggests a potential for steric interactions, particularly if additional substituents were introduced. Understanding these steric effects is crucial for predicting the reactivity and potential biological activity of such compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















